N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide is a heterocyclic amide derivative that has garnered attention in various fields of research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated carboxylic acid derivative. One common method includes the reaction of 2-aminothiophene-3-carbonitrile with 3-phenoxypropanoic acid under N-acylation conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives or other reduced forms of the cyano group.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide involves its interaction with various molecular targets and pathways. The compound’s thiophene ring and cyano group are crucial for its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or inflammation, thereby exerting its anticancer or anti-inflammatory effects .
Comparison with Similar Compounds
N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide can be compared with other thiophene derivatives, such as:
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Another thiophene-based amide with similar biological activities.
Thiophene sulfonamides: Known for their antimicrobial and anticancer properties.
Thiophene carboxamides: Explored for their anti-inflammatory and analgesic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c15-10-11-7-9-19-14(11)16-13(17)6-8-18-12-4-2-1-3-5-12/h1-5,7,9H,6,8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQKOINRIYNDJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=C(C=CS2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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